molecular formula C18H18N2OS B5246446 1-Benzyl-5-methoxy-2-prop-2-enylsulfanylbenzimidazole

1-Benzyl-5-methoxy-2-prop-2-enylsulfanylbenzimidazole

Cat. No.: B5246446
M. Wt: 310.4 g/mol
InChI Key: NNUOODYQQQUWFA-UHFFFAOYSA-N
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Description

1-Benzyl-5-methoxy-2-prop-2-enylsulfanylbenzimidazole is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a benzyl group, a methoxy group, and a prop-2-enylsulfanyl group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

The synthesis of 1-Benzyl-5-methoxy-2-prop-2-enylsulfanylbenzimidazole typically involves the condensation of substituted ortho-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. Common synthetic routes include:

Chemical Reactions Analysis

1-Benzyl-5-methoxy-2-prop-2-enylsulfanylbenzimidazole undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-5-methoxy-2-prop-2-enylsulfanylbenzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methoxy-2-prop-2-enylsulfanylbenzimidazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site.

    Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

1-Benzyl-5-methoxy-2-prop-2-enylsulfanylbenzimidazole can be compared with other benzimidazole derivatives:

    Similar Compounds: Examples include 2-methoxy-5-prop-2-enyl-phenol, 2-allyl-5-methoxyphenol, and 2-methoxy-5-

Properties

IUPAC Name

1-benzyl-5-methoxy-2-prop-2-enylsulfanylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-3-11-22-18-19-16-12-15(21-2)9-10-17(16)20(18)13-14-7-5-4-6-8-14/h3-10,12H,1,11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUOODYQQQUWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=N2)SCC=C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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